molecular formula C25H27N3O3S B11322650 2-methyl-4-{4-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

2-methyl-4-{4-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11322650
M. Wt: 449.6 g/mol
InChI Key: ZXUMUCJDQNJSSP-UHFFFAOYSA-N
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Description

2-methyl-4-{4-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound that features a unique combination of indole and phthalazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{4-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-methyl-4-{4-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to bind to various biological targets, while the sulfonyl group can enhance binding affinity and specificity. The phthalazinone ring system may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and serotonin share the indole moiety and exhibit similar biological activities.

    Phthalazinone Derivatives: Compounds such as phthalazone and phthalazinone-based drugs have similar structural features and applications.

Uniqueness

2-methyl-4-{4-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its combination of indole and phthalazinone moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

2-methyl-4-[4-methyl-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]phenyl]-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C25H27N3O3S/c1-16-12-13-19(24-20-9-5-6-10-21(20)25(29)27(3)26-24)15-23(16)32(30,31)28-17(2)14-18-8-4-7-11-22(18)28/h4,7-8,11-13,15,17H,5-6,9-10,14H2,1-3H3

InChI Key

ZXUMUCJDQNJSSP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)C4=NN(C(=O)C5=C4CCCC5)C)C

Origin of Product

United States

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